molecular formula C17H10ClN3OS2 B5069848 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B5069848
M. Wt: 371.9 g/mol
InChI Key: GESQSTWHSDSQPL-UHFFFAOYSA-N
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Description

2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole and thiophene moieties. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or heterocycles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-BROMOTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE
  • 2-(5-METHYLTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(5-CHLOROTHIOPHEN-2-YL)-N-(13-THIAZOL-2-YL)QUINOLINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical properties. Comparing it with similar compounds can help identify its distinct features and potential advantages in various applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-15-6-5-14(24-15)13-9-11(10-3-1-2-4-12(10)20-13)16(22)21-17-19-7-8-23-17/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESQSTWHSDSQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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